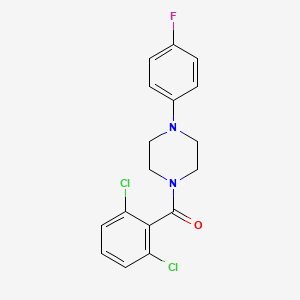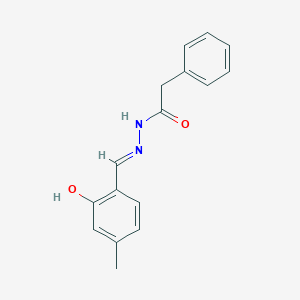
1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and has been studied for its ability to modulate various physiological and biochemical processes. In
作用机制
The mechanism of action of 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with various receptors and enzymes in the body. It has been shown to selectively bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, and modulate their activity. This leads to changes in the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. Additionally, it has been shown to inhibit the activity of enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, it has been shown to increase the levels of serotonin and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to decrease the levels of corticosterone, a hormone involved in the stress response. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for serotonin receptors, which allows for the study of specific signaling pathways involved in the regulation of mood and behavior. Additionally, its ability to inhibit the activity of enzymes such as monoamine oxidase allows for the study of the breakdown of neurotransmitters. However, one limitation of using this compound is its potential toxicity, which may require the use of lower concentrations in experiments.
未来方向
There are several future directions for research on 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine. One direction is the study of its potential therapeutic applications in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to understand its mechanism of action and its effects on various signaling pathways in the body. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for use in research and potentially in therapeutic applications.
合成方法
The synthesis of 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves the reaction of 2,6-dichlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. This method is relatively simple and has been used by several researchers to obtain the compound.
科学研究应用
1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and psychiatry. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. In oncology, it has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. In psychiatry, it has been shown to have anxiolytic and antidepressant effects.
属性
IUPAC Name |
(2,6-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O/c18-14-2-1-3-15(19)16(14)17(23)22-10-8-21(9-11-22)13-6-4-12(20)5-7-13/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBSULSOUGREFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![methyl 3-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6026433.png)
![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)
![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)
![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6026486.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6026487.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)
![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)
![6-ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6026518.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)